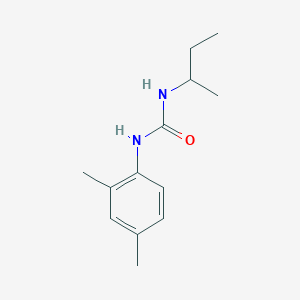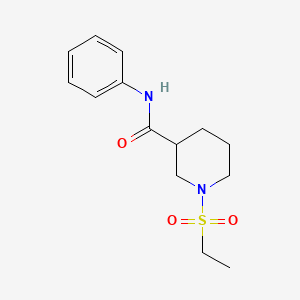![molecular formula C18H17Cl2N3O2 B5356443 N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B5356443.png)
N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a hydrazinylidene group and dichlorophenyl moieties. It is known for its potential pharmacological properties and is often studied for its chemical reactivity and biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-acetylphenylhydrazine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
- Diclofenac Etalhyaluronate
- 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
N-{4-[(1E)-1-{2-[(2,6-dichlorophenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide is unique due to its specific hydrazinylidene group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential pharmacological effects make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-11(13-6-8-14(9-7-13)21-12(2)24)22-23-18(25)10-15-16(19)4-3-5-17(15)20/h3-9H,10H2,1-2H3,(H,21,24)(H,23,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPIUKWYECPSAY-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=CC=C1Cl)Cl)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=CC=C1Cl)Cl)/C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5356361.png)

![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride](/img/structure/B5356401.png)

![N-(3-acetylphenyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5356417.png)

![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5356429.png)
![N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5356440.png)
![2-[2-chloro-4-[(E)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-ethoxyphenoxy]acetic acid;oxalic acid](/img/structure/B5356442.png)
![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5356450.png)
